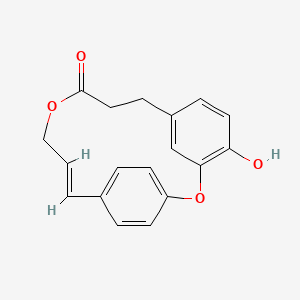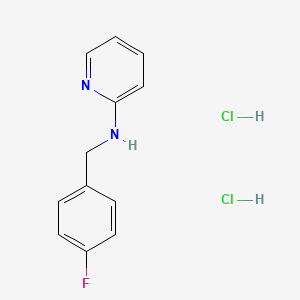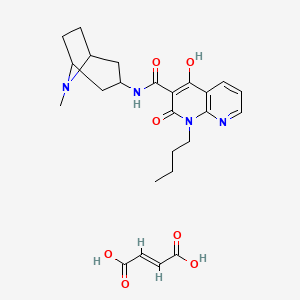
Combretastatin D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Combretastatin D2 is a part of the combretastatin family, which are a class of macrocycles called cyclic diaryl ether heptanoids (DAEH) . They are closely related stilbenes found in the bark of Combretum caffrum, commonly known as the South African bush willow .
Synthesis Analysis
A concise and convergent route to Combretastatin D2 has been described in the literature . The synthesis involves various chemical reactions and the use of different strategies .Molecular Structure Analysis
Combretastatins have matching molecular structures with colchicine, as both contain a trimethoxyphenyl ring . The aromatic tropone ring of colchicine is related to the isovanillinyl group of combretastatins . They are a series of bioactive stilbenes, dihydrostilbenes, phenanthrenes, and macrocyclic lactones .Chemical Reactions Analysis
Combretastatins D series and its analogues, corniculatolides and isocorniculatolides, have shown different biological activities, such as antineoplastic, anti-inflammatory, and α-glucosidase inhibition . The presence or absence of certain functional groups in the structure of these compounds, such as a cis double bond or the position of a hydroxy or methoxy group, play a crucial role in their biological activity .Physical And Chemical Properties Analysis
Combretastatins are a class of natural phenols . Due to their structural simplicity, many analogs have also been synthesized . Combretastatin A4 phosphate is the most frequently tested compound in preclinical and clinical trials . It is a water-soluble prodrug that the body can rapidly metabolize to combretastatin A4, which exhibits anti-tumor properties .Scientific Research Applications
Antitumor and Antivascular Effects : Combretastatins, including D2, are known for their antitumor properties, specifically targeting tumor vasculature. They disrupt the blood flow to solid tumors, causing extensive tumor-cell necrosis while minimally impacting normal tissues. This characteristic makes them valuable in cancer therapy (Tozer, Kanthou, & Baguley, 2005).
Enhancing Effects of Conventional Therapy : Combretastatin A-4 disodium phosphate, a related compound, has been shown to enhance the effectiveness of conventional anti-cancer therapies, such as radiation and hyperthermia, by decreasing tumor perfusion and increasing necrosis (Horsman et al., 2000).
Angiogenesis Inhibition : Combretastatins also inhibit angiogenesis, a process critical for tumor growth and metastasis. This angiogenesis inhibition can be particularly beneficial in treating conditions like diabetic retinopathy, a major cause of blindness (Cirla & Mann, 2003).
Nano-based Formulations for Enhanced Efficacy : Nanoformulations of combretastatins, including D2, have shown advantages like improved solubility, prolonged circulation, targeted drug delivery, enhanced efficiency, and reduced side effects, indicating potential for advanced therapeutic applications (Karatoprak et al., 2020).
Tubulin Polymerization Inhibition : Combretastatins bind to tubulin, inhibiting its polymerization, which is a crucial mechanism in their antimitotic activity. This action disrupts microtubule dynamics, a key process in cell division, making them potent antimitotic agents (Lin et al., 1988).
Mechanism of Action
Future Directions
Over 20 clinical trials of the phosphate prodrugs of combretastatin A-4 (CA4P) and A-1 (CA1P) showed objective and stable responses against many tumor types, with increased survival times of many patients . Clinical trials with tumor genetic mapping, particularly from previous responders, may help boost the success of these compounds in future studies .
properties
IUPAC Name |
(13E)-4-hydroxy-2,11-dioxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),13,15,18-heptaen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c19-16-9-5-14-6-10-18(20)21-11-1-2-13-3-7-15(8-4-13)22-17(16)12-14/h1-5,7-9,12,19H,6,10-11H2/b2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZHRIFDDQELBE-OWOJBTEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OCC=CC2=CC=C(C=C2)OC3=C(C=CC1=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC/C=C/C2=CC=C(C=C2)OC3=C(C=CC1=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Bicyclo[2.2.1]heptane-2,7-diol, 2-acetate, [1R-(exo,syn)]- (9CI)](/img/no-structure.png)

